![molecular formula C15H16N2O B2600517 2-(4-aminophenyl)-N-methyl-N-phenylacetamide CAS No. 31733-80-9](/img/structure/B2600517.png)
2-(4-aminophenyl)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-aminophenyl)benzothiazole” and its derivatives are a novel series of substituted benzothiazoles . They bear semicarbazone and thiosemicarbazone moieties . These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .
Synthesis Analysis
The synthesis of “2-(4-aminophenyl)benzothiazole” derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. This method allows for the introduction of various substituents on the benzothiazole ring.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been characterized through X-ray diffraction studies . The presence of various functional groups influences the overall molecular conformation and the potential for forming intermolecular interactions .
Chemical Reactions Analysis
Benzothiazoles undergo various chemical reactions, including N- and C-oxidation. The introduction of fluorine atoms and the formation of amino acid prodrugs have been investigated to enhance the pharmaceutical properties of these compounds.
Physical And Chemical Properties Analysis
The physical properties of benzothiazole derivatives, including solubility and stability, are crucial for their formulation and therapeutic application. Prodrug strategies have been employed to address formulation challenges and improve the delivery of these compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is a part of the 1-phenyl-2-phenethylamine scaffold, which has been found to be a single-digit nanomolar inhibitor of both type I/II hCA . This makes it a potential candidate for the development of new drugs in medicinal chemistry .
Chemical Modification of Silk Fibroin
The compound has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk . This could lead to the development of new materials with improved properties.
Polycondensation Reactions
The compound has been used as a reagent in polycondensation reactions . This could be useful in the synthesis of polymers and other advanced materials.
Fermentative Production
The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA), which is a potential monomer for polymers and advanced materials, can be produced by fermentation using genetically engineered Escherichia coli . This could lead to more sustainable and cost-effective production methods for these materials.
Antimicrobial Activity
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The compound could potentially be used in the development of new antimicrobial agents.
Design and Synthesis of Novel Compounds
The compound has been used in the design and synthesis of novel compounds . This could lead to the discovery of new bioactive compounds with potential applications in various fields.
Mechanism of Action
Future Directions
The combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group . This opens up new possibilities for the development of novel therapeutic agents .
properties
IUPAC Name |
2-(4-aminophenyl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(14-5-3-2-4-6-14)15(18)11-12-7-9-13(16)10-8-12/h2-10H,11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLQEHRLYHBDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-N-methyl-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.